molecular formula C15H13ClO2 B117484 4-(2-Chloroethoxy)benzophenone CAS No. 3439-73-4

4-(2-Chloroethoxy)benzophenone

Cat. No. B117484
CAS RN: 3439-73-4
M. Wt: 260.71 g/mol
InChI Key: JDXBAJHRIRDYNV-UHFFFAOYSA-N
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Description

“4-(2-Chloroethoxy)benzophenone” is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . This compound belongs to the class of Janus aglycons and has been used as a pre-spacer in the synthesis of neoglycoconjugates and as a temporary protective group in the synthesis of oligosaccharides .


Synthesis Analysis

The synthesis of “4-(2-Chloroethoxy)benzophenone” has been documented in various studies . One method involves the use of sodium hydroxide and benzyl tri-n-butylammonium bromide in water, with heating for 18 hours .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloroethoxy)benzophenone” includes 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13 (7-9-14)15 (17)12-4-2-1-3-5-12/h1-9H,10-11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chloroethoxy)benzophenone” include a molecular weight of 260.71 g/mol, a computed XLogP3 of 4, no hydrogen bond donors, 2 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 26.3 Ų . The solubility of benzophenone, a related compound, in various pure solvents has been measured at temperatures between 278.15 and 318.15 K .

Scientific Research Applications

  • Chlorination Transformation and Toxicity :

    • 4-(2-Chloroethoxy)benzophenone, a type of benzophenone, undergoes transformation during chlorination disinfection treatments. This process can lead to the formation of halogenated products, including iodinated by-products, with an increase in acute toxicity, especially in the presence of iodide ions (Yang et al., 2017).
  • Degradation and Environmental Impact :

    • The degradation of benzophenone derivatives like 4-(2-Chloroethoxy)benzophenone in water through processes like ozonation has been studied. These processes are crucial for understanding the environmental impact and removal efficiency of such compounds from aquatic ecosystems (Guo et al., 2016).
  • Allergic Reactions and Occupational Health :

    • Benzophenone compounds, including 4-(2-Chloroethoxy)benzophenone, have been linked to allergic contact dermatitis in certain occupations, highlighting the importance of understanding their impact on human health (Caruana et al., 2011).
  • Toxicity in Water Treatment :

    • The transformation and acute toxicity variation of benzophenone compounds during water treatment processes like chlorination have been investigated. Understanding these mechanisms is vital for assessing ecological safety and human health risks (Liu et al., 2016).
  • Synthesis and Industrial Application :

    • Research into the synthesis of chloro-substituted benzophenone derivatives, such as 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, has applications in industrial processes. These syntheses are significant for developing materials and chemicals with specific properties (Karrer et al., 2000).
  • Disinfection Byproducts in Water :

    • Studies have focused on the formation of chlorinated disinfection byproducts in water treatment processes involving benzophenone derivatives. This research is crucial for understanding the environmental and health implications of these byproducts (Lu et al., 2018).
  • Photopolymerization and Material Science :

    • Benzophenone compounds play a significant role in photopolymerization, impacting various applications in material science and bioorganic chemistry. Their unique properties enable diverse applications, from bioconjugation to surface grafting (Dormán et al., 2016).
  • Electrocatalytic Applications :

    • The electropolymerization of benzophenone derivatives has been studied for creating modified electrodes with potential applications in electrocatalysis and analytical estimation (Chen et al., 2006).
  • Photoinitiator in Free Radical Polymerization :

    • Benzophenone derivatives serve as novel initiators in free radical photopolymerization, a key process in developing coatings and adhesives (Kemin et al., 2011).
  • Novel Adsorption Materials :

    • Tertiary amine-functionalized crosslinking polymeric resins synthesized for adsorption of benzophenone derivatives from water have been explored, highlighting their potential in environmental remediation and water treatment (Zhou et al., 2018).

Safety And Hazards

The safety data sheet for benzophenone, a related compound, indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

[4-(2-chloroethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBAJHRIRDYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474589
Record name Methanone, [4-(2-chloroethoxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethoxy)benzophenone

CAS RN

3439-73-4
Record name [4-(2-Chloroethoxy)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3439-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethoxy)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-(2-chloroethoxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KRA Abdellatif, A Belal, HA Omar - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
Tamoxifen (TAM) is used for the treatment and prevention of estrogen receptor positive breast cancer. However, the limited activity, toxicity and the development of resistance raised the …
Number of citations: 28 www.sciencedirect.com
PL Coe, CE Scriven - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Low valent titanium-mediated crossed coupling of substituted benzophenones of the type 4-XPhCOPh, where X = MeO, ClCH2CH2O, BrCH2CH2O, CF3C6H4O, HO and …
Number of citations: 99 pubs.rsc.org
NS Allen, E Lam, EM Howells, PN Green… - European polymer …, 1990 - Elsevier
Fifteen novel 4-substituted alkylaminobenzophenones have been synthesized and characterized using NMR, mass spectrometry and microanalysis. Their spectroscopic properties …
Number of citations: 40 www.sciencedirect.com
KRA Abdellatif, CA Velázquez, Z Huang… - Bioorganic & medicinal …, 2011 - Elsevier
A group of (Z)-1,2-diphenyl-1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]but-1-enes were synthesized using methodologies that will allow incorporation of a [ 124 I]iodine substituent at …
Number of citations: 6 www.sciencedirect.com
RA Magarian, LB Overacre, S Singh… - Curr. Med. Chem, 1994 - books.google.com
The inhibition of estrogen is a particularly useful strategy for the treatment of hormone-dependent breast tumors in postmenopausal females and possibly in premenopausal women and …
Number of citations: 125 books.google.com
DO Jang, KS Moon, DH Cho, JG Kim - Tetrahedron letters, 2006 - Elsevier
The Friedel–Crafts acylation of activated benzenes with various aromatic and aliphatic acid chlorides was studied in the presence of indium metal. The reaction was accomplished in …
Number of citations: 80 www.sciencedirect.com
SD Yang, KW Chun, YS Suh, JD Lee, SH Ahn - 1999 - inis.iaea.org
Medical Cyclotron Related Research and Development Development of the Cyclotron Radiopharmaceuticals Page 1 KR0000097 KCCH/RR-102/98 Medical Cyclotron Related …
Number of citations: 2 inis.iaea.org
E VON ANGERER - Estrogens and Antiestrogens, 1999 - Springer
Number of citations: 0

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